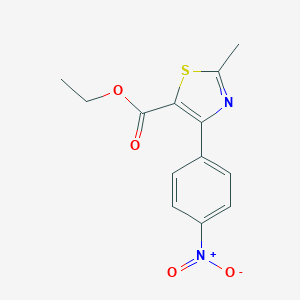
5-Thiazolecarboxylic acid, 2-methyl-4-(4-nitrophenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. This particular compound features a thiazole ring substituted with an ethyl ester, a methyl group, and a nitrophenyl group, making it a versatile molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Esterification: The ethyl ester group is introduced via esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The biological activity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate: Lacks the nitro group, resulting in different biological activities.
Ethyl 2-methyl-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate: Contains a chloro group instead of a nitro group, leading to variations in reactivity and biological properties.
Ethyl 2-methyl-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the nitrophenyl group in Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate imparts unique electronic properties, making it particularly useful in applications requiring electron-rich aromatic systems. This compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic chemistry and drug development.
属性
CAS 编号 |
112978-89-9 |
|---|---|
分子式 |
C13H12N2O4S |
分子量 |
292.31 g/mol |
IUPAC 名称 |
ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 |
InChI 键 |
ANGPBBJVNKWWJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
同义词 |
2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















